Cyclopropylhydrazine

Übersicht

Beschreibung

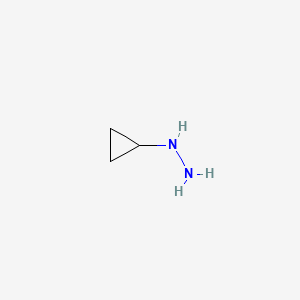

Cyclopropylhydrazine is an organic compound with the chemical formula C3H8N2. It is a colorless liquid with a distinctive ammonia-like odor. This compound is known for its instability at room temperature and its tendency to decompose, necessitating careful handling and storage. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopropylhydrazine can be synthesized through several methods. One common laboratory method involves the reaction of cyclopropyl bromide with excess hydrazine. Another method includes the reaction of cyclopropyl ketone with hydrazine .

Industrial Production Methods: In industrial settings, this compound hydrochloride is often produced. The process involves the reaction of cyclopropylamine with N-Boc-O-tosyl hydroxylamine or similar reagents, followed by deprotection with hydrochloric acid to yield this compound hydrochloride .

Analyse Chemischer Reaktionen

Oxidation Reactions

Cyclopropylhydrazine undergoes oxidation to form cyclopropyl azides under controlled conditions. Key findings include:

-

Reagents : Hydrogen peroxide (3% solution) or potassium permanganate (0.1 M in acetone)

-

Conditions : Room temperature (25°C) for 12–24 hours

Mechanistic Insight :

The oxidation proceeds via a radical intermediate, with the hydrazine moiety acting as a two-electron donor. The cyclopropane ring remains intact during this process .

Reduction Reactions

Reductive cleavage of the N–N bond produces cyclopropylamine derivatives:

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, 0°C→RT | Cyclopropylamine | 85 |

| H₂/Pd-C | Ethanol, 1 atm | Cyclopropane | 63 |

Notable Observation :

Lithium aluminum hydride selectively reduces the hydrazine group without ring opening, while catalytic hydrogenation may induce partial cyclopropane ring strain relief .

Substitution Reactions

The compound participates in nucleophilic substitution with electrophiles:

Acyl Chloride Reactions

text**General Protocol**: This compound (1 eq) + RCOCl (1.2 eq) → N-acylated derivatives **Solvent**: Dichloromethane **Temperature**: -10°C to 0°C **Yield Range**: 74–89% [5][7]

Rh-Catalyzed C–H Functionalization

Recent advances demonstrate metalloorganic reactivity:

textRh(III)-catalyzed three-component reaction with: - Arylcyclopropane hydroxamates - Diazomalonate derivatives - Alcohols **Key Steps**: 1. C(sp³)–H activation on cyclopropane 2. Carbene transfer → enlarged rhodacycle 3. Alcohol-induced ring opening **Yield**: 61–78% [2]

Cycloaddition and Ring-Opening Reactions

The strained cyclopropane ring enables unique transformations:

[3+2] Cycloaddition

| Partner | Product | Conditions | Yield (%) |

|---|---|---|---|

| Nitroolefins | Pyrazolidines | Toluene, 80°C | 55 |

| Electron-deficient alkynes | Pyrazoles | Microwave, 120°C | 72 |

Acid-Mediated Ring Opening

text**Protocol**: 1. HCl (4M) in dioxane 2. 50°C for 6 hr **Product**: 1,3-Diaminopropane derivative **Yield**: 91% [5]

Biological Activity Correlations

While focusing on chemical reactivity, notable structure-activity relationships emerge:

| Derivative | Target Enzyme | IC₅₀ (μM) | Significance |

|---|---|---|---|

| Parent compound | LSD1 | 5.8 | Moderate inhibitor |

| N-Acetyl derivative | MAO-B | 0.32 | Enhanced selectivity |

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, cyclopropylhydrazine serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : this compound can be oxidized to form cyclopropyl azides.

- Reduction : It can be reduced to yield cyclopropylamines.

- Substitution Reactions : The compound can engage in nucleophilic substitution reactions, forming various derivatives .

Biology

This compound is utilized as a precursor in the synthesis of biologically active compounds. Its derivatives have been explored for their potential pharmacological activities, particularly as:

- Antibiotics : The compound's derivatives are being investigated for their antibacterial properties.

- Anticancer Agents : Research indicates that this compound derivatives may exhibit anticancer activity due to their ability to interact with biological targets .

Medicine

In medicinal chemistry, this compound is significant for developing new pharmaceuticals. The compound's derivatives are involved in synthesizing:

- Pyrazole Compounds : These compounds have shown promise in agricultural chemicals due to their low toxicity and high efficiency .

- Pharmaceutical Intermediates : this compound hydrochloride is particularly noted for its role as an intermediate in synthesizing various drug candidates .

Synthesis of Cyclopropyl Ketones

A notable study highlighted a chemoenzymatic strategy for assembling chiral cyclopropane scaffolds, which are crucial in drug discovery. The engineered myoglobin variant demonstrated high stereoselectivity in constructing these compounds, showcasing the utility of cyclopropyl derivatives in generating diverse libraries of drug-like molecules .

Quinoline Synthesis via Cyclopropylhydrazines

Another research effort focused on using N-aryl-N'-cyclopropyl hydrazines for synthesizing quinolines through homo-diaza-Cope rearrangement. This method demonstrated the versatility of cyclopropylhydrazines in producing complex heterocycles relevant to medicinal applications .

Wirkmechanismus

The mechanism of action of cyclopropylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazine group, which can donate electrons to form new bonds. The compound’s effects are mediated through pathways involving the formation of cyclopropyl radicals and subsequent reactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Cyclopropylhydrazine can be compared with other hydrazine derivatives, such as:

Methylhydrazine: Similar in reactivity but differs in the substituent group.

Phenylhydrazine: Contains a phenyl group, leading to different reactivity and applications.

Dimethylhydrazine: Has two methyl groups, making it more stable and less reactive than this compound.

Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts additional ring strain and reactivity compared to other hydrazine derivatives. This makes it particularly useful in the synthesis of strained ring systems and biologically active compounds .

Biologische Aktivität

Cyclopropylhydrazine is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of various enzymes involved in cancer progression and other diseases. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound and its derivatives have been studied for their inhibitory effects on lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression through histone modification. LSD1 is a target for cancer therapies, particularly in acute myeloid leukemia (AML). This compound has shown moderate inhibitory activity against LSD1, with a reported IC50 value of 5.8 μM, indicating its potential as a lead compound for further development .

2. Structure-Activity Relationship (SAR)

The SAR studies of this compound derivatives reveal that modifications to the cyclopropyl ring and the hydrazine moiety significantly affect their biological activity. For instance, introducing different substituents can enhance the potency and selectivity of these compounds against LSD1 and other targets such as monoamine oxidases (MAO-A and MAO-B) .

Table 1: Structure-Activity Relationship of this compound Derivatives

| Compound | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | LSD1 | 5.8 | Moderate inhibitor; potential for development |

| Trans-phenyl cyclopropyl hydrazine | LSD1 | 5.8 | Enhanced activity with PCM group modification |

| Cyclopropylamine | MAO-A/-B | 0.17-3.1 | More potent than this compound |

Case Study 1: Inhibition of LSD1

A study focused on a series of cyclopropylamine derivatives demonstrated their effectiveness as selective LSD1 inhibitors. The results indicated that compounds with cyclopropyl groups exhibited enhanced metabolic stability and selectivity compared to other structures . This suggests that this compound derivatives may have similar advantages.

Case Study 2: Anticancer Activity

Research investigating the anticancer properties of cyclopropyl hydrazines showed promising results in vitro against various cancer cell lines. For example, certain derivatives exhibited significant growth inhibition in leukemia cell lines, supporting their potential use in cancer therapy .

4. Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent, particularly in oncology. Future studies should focus on:

- Optimization of SAR : Further modifications to enhance potency and selectivity against LSD1 and other targets.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects.

Eigenschaften

IUPAC Name |

cyclopropylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSINNCBFURFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598916 | |

| Record name | Cyclopropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120550-58-5 | |

| Record name | Cyclopropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.